
(1-Amino-2-hydroxyethyl)(hydroxy)oxophosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Amino-2-hydroxyethyl)(hydroxy)oxophosphanium is a chemical compound with the molecular formula C₂H₇NO₃P It is characterized by the presence of an amino group, a hydroxyethyl group, and a hydroxy group attached to a phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-2-hydroxyethyl)(hydroxy)oxophosphanium can be achieved through several methods. One common approach involves the reaction of 2-aminoethanol with phosphorus oxychloride under controlled conditions. The reaction typically proceeds as follows:
Reaction with Phosphorus Oxychloride:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(1-Amino-2-hydroxyethyl)(hydroxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonium compounds.
Aplicaciones Científicas De Investigación
(1-Amino-2-hydroxyethyl)(hydroxy)oxophosphanium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other phosphorus-containing compounds.
Mecanismo De Acción
The mechanism of action of (1-Amino-2-hydroxyethyl)(hydroxy)oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes. The hydroxy and amino groups play a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-Hydroxy-2-aminoethylphosphonic acid: Similar in structure but differs in the presence of a phosphonic acid group instead of a phosphonium group.
2-Aminoethylphosphonic acid: Lacks the hydroxy group present in (1-Amino-2-hydroxyethyl)(hydroxy)oxophosphanium.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and hydroxy groups attached to the phosphorus atom allows for versatile chemical modifications and interactions with biological targets.
Propiedades
Número CAS |
71937-30-9 |
|---|---|
Fórmula molecular |
C2H7NO3P+ |
Peso molecular |
124.06 g/mol |
Nombre IUPAC |
(1-amino-2-hydroxyethyl)-hydroxy-oxophosphanium |
InChI |
InChI=1S/C2H6NO3P/c3-2(1-4)7(5)6/h2,4H,1,3H2/p+1 |
Clave InChI |
PEVSJTXMTQBLMW-UHFFFAOYSA-O |
SMILES canónico |
C(C(N)[P+](=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


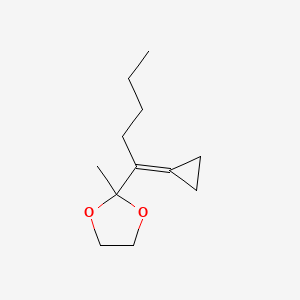
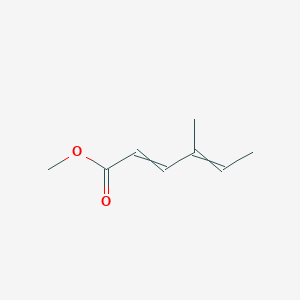

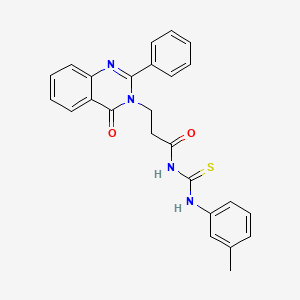
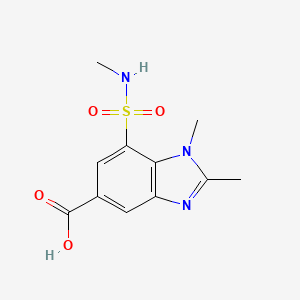
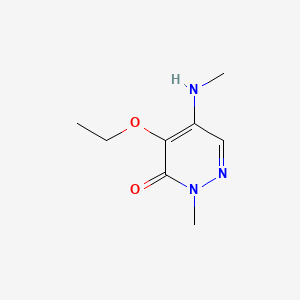
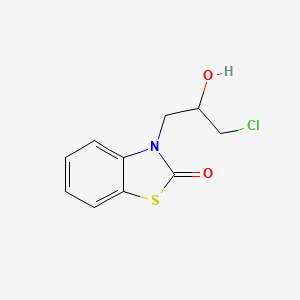
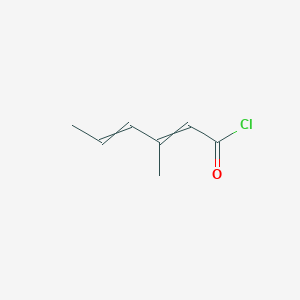

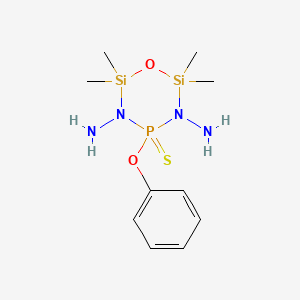
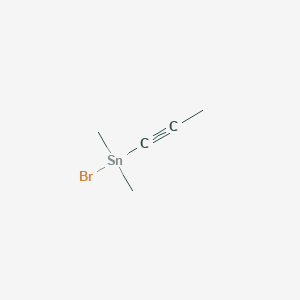
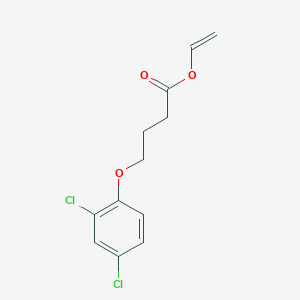

![3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal](/img/structure/B14470281.png)
